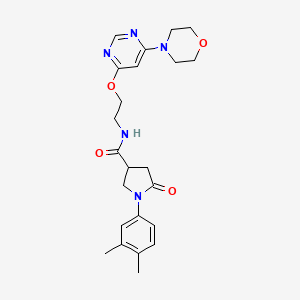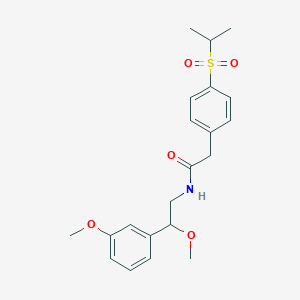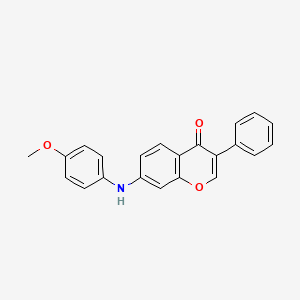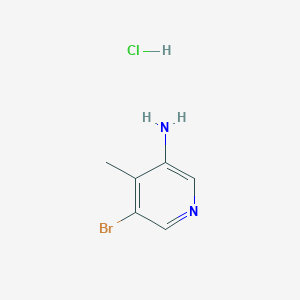![molecular formula C7H13F3N2 B2459168 [(2,2,2-Trifluoroéthyl)pyrrolidin-2-yl]méthanamine CAS No. 1019381-67-9](/img/structure/B2459168.png)
[(2,2,2-Trifluoroéthyl)pyrrolidin-2-yl]méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine” is an organic compound with the chemical formula C7H13F3N2 . It has a molecular weight of 182.19 . It appears as a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(12)4-11/h6H,1-5,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Mécanisme D'action
Mode of Action
Like other pyrrolidine derivatives, it may interact with various receptors or enzymes in the body, leading to a range of biological effects .
Result of Action
The molecular and cellular effects of [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine’s action are currently unknown
Action Environment
The action, efficacy, and stability of [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine can be influenced by various environmental factors . These may include the pH of the local environment, the presence of other molecules or drugs, and individual variations in metabolism and drug response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine in lab experiments is its potent and selective agonist activity on the α7 nAChR. This allows researchers to selectively activate the α7 nAChR without affecting other nAChR subtypes or ion channels. In addition, [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine has a relatively long half-life and can be easily dissolved in aqueous or organic solvents, which makes it suitable for various experimental conditions.
However, there are also some limitations to using [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine in lab experiments. One of the main limitations is its relatively high cost and limited availability. In addition, [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine can be toxic at high concentrations, which requires careful dosing and monitoring in experimental settings.
Orientations Futures
There are several future directions for the scientific research of [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine. One direction is to further investigate its potential therapeutic effects in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to explore its potential as a tool for studying the α7 nAChR and its downstream signaling pathways in various cell types and tissues. Finally, there is a need to develop more efficient and cost-effective synthesis methods for [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine, which could increase its availability and facilitate its use in scientific research.
Méthodes De Synthèse
The synthesis method of [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine is relatively simple and straightforward. It involves the reaction of 2,2,2-trifluoroethylamine with pyrrolidine-2-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then treated with formaldehyde and hydrochloric acid to yield [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine. The overall yield of this synthesis method is around 50%, and the purity of the final product can be further improved by recrystallization.
Applications De Recherche Scientifique
- TFEPM peut être utilisé comme un bloc de construction polyvalent pour la synthèse de molécules organiques complexes. Par exemple, des chercheurs ont réussi à préparer des esters d'acides gras 2,2,2-trifluoroéthyliques en faisant réagir des acides gras avec du triflate de phényl(2,2,2-trifluoroéthyl)iodonium en présence de Cs2CO3 . Cette méthode offre des conditions douces, une bonne tolérance aux groupes fonctionnels et évite les agents de condensation agressifs et toxiques.
- TFEPM contribue à une mouillabilité réglable et à une meilleure adhésion dans les revêtements fonctionnels. En copolymérisant TFEPM avec des monomères favorisant l'adhésion, tels que l'acide 2-(trifluorométhyl)acrylique, des chercheurs ont développé des poly(fluoroacrylates) avec une hydrophobie de surface réglable .
- Les dérivés de TFEPM, tels que les 2-oxoalkylphosphonates de bis(2,2,2-trifluoroéthyl), servent de réactifs d'acylation. Ces réactifs permettent des réactions de Horner-Wadsworth-Emmons pour former des énones insaturées E et Z, permettant la synthèse d'isomères géométriques .
- Pour améliorer la sécurité, le phosphate de tris(2,2,2-trifluoroéthyl) (TFP) est synthétisé et ajouté comme additif aux électrolytes dans les batteries lithium-ion. Le TFP réduit considérablement l'inflammabilité de l'électrolyte, améliorant la sécurité de la batterie .
- Des dérivés de TFEPM, en particulier les cétimines de N-2,2,2-trifluoroéthylisatine, ont été utilisés dans des réactions d'annulation [3 + 2] asymétriques très efficaces. Ces réactions permettent la synthèse de composés hétérocycliques précieux .
Synthèse organique et formation d'esters
Revêtements fonctionnels et modification de surface
Réactifs de phosphorylation et acylation
Ignifugeants dans les batteries lithium-ion
Réactions d'annulation asymétriques
Mono couches de Langmuir et propriétés de surface
Safety and Hazards
Propriétés
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrrolidin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(12)4-11/h6H,1-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEKNVYEXIAVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one](/img/structure/B2459085.png)
![3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2459086.png)
![1-[4-(2-Hydroxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2459087.png)
![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2459089.png)

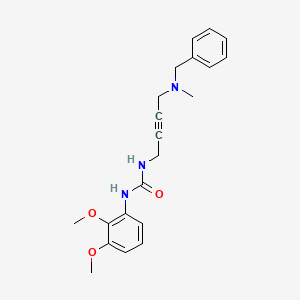
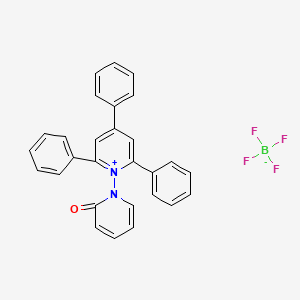
![N-[cyano(2-fluorophenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2459099.png)
